molecular formula C26H25NO3S3 B11668589 (5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11668589
M. Wt: 495.7 g/mol
InChI Key: FNGPERMQFPRTOT-ULJHMMPZSA-N
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Description

The compound (5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its thiazolidinone core, which is substituted with various functional groups including ethoxy, naphthylsulfanyl, and phenylmethylidene

Properties

Molecular Formula

C26H25NO3S3

Molecular Weight

495.7 g/mol

IUPAC Name

(5Z)-5-[[3-ethoxy-4-(2-naphthalen-1-ylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25NO3S3/c1-3-27-25(28)24(33-26(27)31)17-18-12-13-21(22(16-18)29-4-2)30-14-15-32-23-11-7-9-19-8-5-6-10-20(19)23/h5-13,16-17H,3-4,14-15H2,1-2H3/b24-17-

InChI Key

FNGPERMQFPRTOT-ULJHMMPZSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCSC3=CC=CC4=CC=CC=C43)OCC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCSC3=CC=CC4=CC=CC=C43)OCC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring, followed by the introduction of the ethoxy, naphthylsulfanyl, and phenylmethylidene groups under controlled conditions. Common reagents used in these reactions include ethyl bromoacetate, naphthalene-1-thiol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The goal is to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The ethoxy and naphthylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives with different substituents. Examples include:

    2,4-Dichloroaniline: An aniline derivative with chlorine substituents.

    2,5-Dichloroaniline: Another aniline derivative with chlorine substituents in different positions.

Uniqueness

The uniqueness of (5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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